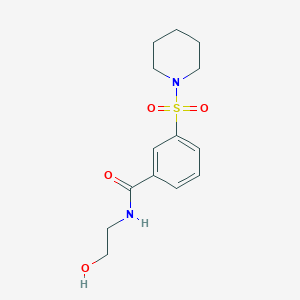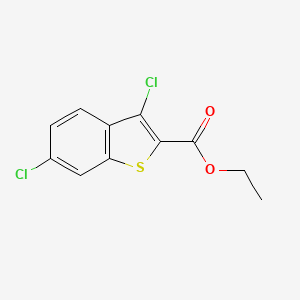
methyl 1-(4-aminobutyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate, also known as 4-aminobutylpiperidine-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C10H19NO2. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a derivative of piperidine, a cyclic amine with a five-membered ring. It is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments.
作用機序
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is an organic compound that is used in a variety of scientific applications. The mechanism of action of the compound is not well understood, however, it is believed to interact with various proteins and enzymes in the body. It is thought to act as an agonist of certain receptors, which can affect the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
Methyl 1-(this compound)piperidine-4-carboxylate has a variety of biochemical and physiological effects. It is believed to interact with various proteins and enzymes in the body, which can affect the activity of certain enzymes and proteins. It has been used in the development of drugs for the treatment of various diseases, such as cancer and diabetes. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.
実験室実験の利点と制限
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. It can also be used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. One of the limitations is that the compound is not very stable and can degrade over time.
将来の方向性
The use of methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate in scientific research is still in its early stages. There are a number of potential future directions for this compound, including the development of new drugs, the synthesis of new compounds, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential applications in medicine. Finally, further research could be conducted to improve the stability of the compound and to improve its synthesis.
合成法
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate can be synthesized by the reaction of methyl 1-(4-aminobutyl)piperidine-4-carboxylatepiperidine-4-carboxylic acid with methyl iodide. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction produces the desired compound with a yield of up to 99%.
科学的研究の応用
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. It has been used as a building block for the synthesis of various compounds, including aminopiperidine derivatives, which are used in the development of drugs for the treatment of various diseases. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.
特性
IUPAC Name |
methyl 1-(4-aminobutyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12/h10H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGMNHVLWJVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)

![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)


![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)


![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)
![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)